molecular formula C12H4N6O13 B12666224 1,1'-Oxybis(2,4,6-trinitrobenzene) CAS No. 63441-08-7

1,1'-Oxybis(2,4,6-trinitrobenzene)

Katalognummer: B12666224
CAS-Nummer: 63441-08-7
Molekulargewicht: 440.19 g/mol
InChI-Schlüssel: FMGQOJATXJFNGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Oxybis(2,4,6-trinitrobenzene) is a chemical compound with the molecular formula C12H4N6O13. It is also known by other names such as Bis(2,4,6-trinitrophenyl) ether and Hexanitrodiphenyl oxide. This compound is characterized by its high density and boiling point, making it a significant substance in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,4,6-trinitrobenzene) can be synthesized through the nitration of diphenyl ether. The process involves the reaction of diphenyl ether with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: The industrial production of 1,1’-Oxybis(2,4,6-trinitrobenzene) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Oxybis(2,4,6-trinitrobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,1’-Oxybis(2,4,6-trinitrobenzene) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in biochemical assays and studies involving nitroaromatic compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of explosives and other high-energy materials

Wirkmechanismus

The mechanism of action of 1,1’-Oxybis(2,4,6-trinitrobenzene) involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways involved in its applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’-Oxybis(2,4,6-trinitrobenzene) is unique due to its ether linkage between two trinitrophenyl groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other nitroaromatic compounds and contributes to its specific applications in various fields .

Eigenschaften

CAS-Nummer

63441-08-7

Molekularformel

C12H4N6O13

Molekulargewicht

440.19 g/mol

IUPAC-Name

1,3,5-trinitro-2-(2,4,6-trinitrophenoxy)benzene

InChI

InChI=1S/C12H4N6O13/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H

InChI-Schlüssel

FMGQOJATXJFNGA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.